molecular formula C17H28N2O B14726207 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol CAS No. 5464-97-1

4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol

Cat. No.: B14726207
CAS No.: 5464-97-1
M. Wt: 276.4 g/mol
InChI Key: PLFIZRDPYGDDKQ-UHFFFAOYSA-N
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Description

4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Phenylethyl Group: The piperazine ring is then substituted with a phenylethyl group using a nucleophilic substitution reaction. This can be achieved by reacting the piperazine with phenylethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Butanol Chain: The final step involves the attachment of the butanol chain to the piperazine ring. This can be done by reacting the substituted piperazine with 4-chlorobutan-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenylethyl group or the butanol chain can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced piperazine derivative.

    Substitution: Formation of various substituted piperazine derivatives with different functional groups.

Scientific Research Applications

4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylethyl group and butanol chain may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.

Properties

CAS No.

5464-97-1

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

4-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol

InChI

InChI=1S/C17H28N2O/c1-16-15-18(10-5-6-14-20)12-13-19(16)11-9-17-7-3-2-4-8-17/h2-4,7-8,16,20H,5-6,9-15H2,1H3

InChI Key

PLFIZRDPYGDDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC2=CC=CC=C2)CCCCO

Origin of Product

United States

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